REACTION_CXSMILES
|
[Na].[Br:2][C:3]1[CH:4]=[C:5]([SH:9])[CH:6]=[CH:7][CH:8]=1.[C:10]1(=[O:15])[O:14][CH2:13][CH2:12][CH2:11]1>C(O)C>[Br:2][C:3]1[CH:4]=[C:5]([S:9][CH2:13][CH2:12][CH2:11][C:10]([OH:15])=[O:14])[CH:6]=[CH:7][CH:8]=1 |^1:0|
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=CC1)S
|
Name
|
|
Quantity
|
12.4 mL
|
Type
|
reactant
|
Smiles
|
C1(CCCO1)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated to reflux
|
Type
|
CUSTOM
|
Details
|
The separated carboxylic acid sodium salt was removed by filtration
|
Type
|
WASH
|
Details
|
washed with a small amount of ether
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 300 ml of water
|
Type
|
TEMPERATURE
|
Details
|
while cooling with ice
|
Type
|
EXTRACTION
|
Details
|
the free carboxylic acid was extracted with ether
|
Type
|
CUSTOM
|
Details
|
the ethereal solution was dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=CC1)SCCCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 33.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |